molecular formula C16H28N4O2 B6800509 N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide

N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide

Cat. No.: B6800509
M. Wt: 308.42 g/mol
InChI Key: UTBPMBKXUYUFAB-UHFFFAOYSA-N
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Description

N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide is a synthetic compound with a complex structure that includes an imidazole ring, an oxazepane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide typically involves multiple steps:

  • Formation of the Imidazole Derivative: : The initial step involves the alkylation of imidazole to form 1-ethylimidazole. This can be achieved by reacting imidazole with ethyl iodide in the presence of a base such as potassium carbonate.

  • Formation of the Oxazepane Ring: : The next step involves the synthesis of the oxazepane ring. This can be done by reacting an appropriate diol with a suitable amine under acidic conditions to form the oxazepane ring structure.

  • Coupling Reaction: : The final step involves coupling the 1-ethylimidazole derivative with the oxazepane ring structure. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis process would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of automated purification systems to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).

  • Substitution: : The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Oxidized imidazole derivatives

    Reduction: Amine derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the oxazepane ring can interact with proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethylimidazole: A simpler compound with only the imidazole ring and ethyl group.

    2-ethylimidazole: Similar to 1-ethylimidazole but with the ethyl group at a different position.

    Oxazepane derivatives: Compounds with similar oxazepane ring structures but different substituents.

Uniqueness

N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide is unique due to its combination of an imidazole ring, an oxazepane ring, and a carboxamide group. This combination provides a distinct set of chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-[1-(1-ethylimidazol-2-yl)ethyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-5-19-9-7-17-15(19)13(4)18-16(21)20-8-6-10-22-14(11-20)12(2)3/h7,9,12-14H,5-6,8,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBPMBKXUYUFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(C)NC(=O)N2CCCOC(C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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